molecular formula C9H10ClNO2 B1303198 Methyl 2-amino-2-(4-chlorophenyl)acetate CAS No. 43189-20-4

Methyl 2-amino-2-(4-chlorophenyl)acetate

Cat. No.: B1303198
CAS No.: 43189-20-4
M. Wt: 199.63 g/mol
InChI Key: WEWZTDMEYWXSRG-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-(4-chlorophenyl)acetate is an organic compound with the molecular formula C9H10ClNO2 It is a derivative of phenylacetic acid and contains both an amino group and a chloro-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-amino-2-(4-chlorophenyl)acetate can be synthesized through several methods. One common synthetic route involves the reaction of 4-chlorobenzaldehyde with methylamine and sodium cyanide, followed by hydrolysis and esterification . The reaction conditions typically involve:

    Temperature: Moderate temperatures (around 25-30°C) for the initial reaction.

    Solvent: Methanol or ethanol as the solvent.

    Catalyst: Acidic or basic catalysts may be used to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactors. The process includes:

    Raw Materials: 4-chlorobenzaldehyde, methylamine, and sodium cyanide.

    Reaction Conditions: Controlled temperature and pressure to ensure high yield and purity.

    Purification: Techniques such as recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-(4-chlorophenyl)acetate undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: Nucleophilic substitution reactions can replace the chloro group with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles under basic conditions.

Major Products

    Oxidation: Formation of 4-chlorophenylacetic acid.

    Reduction: Formation of 4-chlorophenylethylamine or 4-chlorophenylethanol.

    Substitution: Formation of various substituted phenylacetic acid derivatives.

Scientific Research Applications

Methyl 2-amino-2-(4-chlorophenyl)acetate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of methyl 2-amino-2-(4-chlorophenyl)acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chloro-substituted phenyl ring can participate in hydrophobic interactions. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-amino-2-phenylacetate: Lacks the chloro substitution, resulting in different chemical and biological properties.

    Methyl 2-amino-2-(2-chlorophenyl)acetate: Similar structure but with the chloro group in a different position, affecting its reactivity and applications.

    Methyl 2-amino-2-(4-bromophenyl)acetate: Contains a bromine atom instead of chlorine, leading to variations in its chemical behavior.

Uniqueness

Methyl 2-amino-2-(4-chlorophenyl)acetate is unique due to the presence of both an amino group and a chloro-substituted phenyl ring. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.

Properties

IUPAC Name

methyl 2-amino-2-(4-chlorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c1-13-9(12)8(11)6-2-4-7(10)5-3-6/h2-5,8H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEWZTDMEYWXSRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=C(C=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40377107
Record name Methyl 2-amino-2-(4-chlorophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

43189-20-4
Record name Methyl α-amino-4-chlorobenzeneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=43189-20-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-amino-2-(4-chlorophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Amino-(4-chloro-phenyl)acetic acid methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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